molecular formula C6H9N B146708 2,5-Dimethyl-1H-pyrrole CAS No. 625-84-3

2,5-Dimethyl-1H-pyrrole

Cat. No.: B146708
CAS No.: 625-84-3
M. Wt: 95.14 g/mol
InChI Key: PAPNRQCYSFBWDI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. It is characterized by a five-membered ring structure with two methyl groups attached at the 2 and 5 positions. This compound is known for its yellow to orange-yellow color and is insoluble in water but soluble in organic solvents like ethanol and ether .

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Synthesis: This method involves the cyclization of 2,5-hexanedione with ammonia or primary amines under acidic conditions.

    Industrial Production: Industrially, this compound can be synthesized by the reaction of 2,5-hexanedione with ammonia in the presence of a catalyst.

Properties

IUPAC Name

2,5-dimethyl-1H-pyrrole
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InChI

InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3
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InChI Key

PAPNRQCYSFBWDI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(N1)C
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Molecular Formula

C6H9N
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DSSTOX Substance ID

DTXSID40211552
Record name 2,5-Dimethylpyrrole
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Molecular Weight

95.14 g/mol
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Physical Description

Melting point = 7.7 deg C; [ChemIDplus] Liquid; [Aldrich MSDS], Liquid
Record name 2,5-Dimethylpyrrole
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Boiling Point

168.00 to 171.00 °C. @ 740.00 mm Hg
Record name 2,5-Dimethyl-1H-pyrrole
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Vapor Pressure

0.8 [mmHg]
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CAS No.

625-84-3
Record name 2,5-Dimethylpyrrole
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Melting Point

7.7 °C
Record name 2,5-Dimethyl-1H-pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-dimethylpyrrole?

A1: 2,5-Dimethylpyrrole, also known as 2,5-Dimethyl-1H-pyrrole, has a molecular formula of C6H9N and a molecular weight of 95.14 g/mol.

Q2: What spectroscopic data is available for characterizing 2,5-dimethylpyrrole?

A2: Several spectroscopic techniques have been employed to characterize 2,5-dimethylpyrrole, including:

  • NMR Spectroscopy (1H and 13C): Provides information on the hydrogen and carbon environments within the molecule, aiding in structural elucidation and conformational analysis. [, , , ]
  • Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and identify fragment ions, providing insights into the structure and fragmentation pattern. [, ]

Q3: How does the crystal structure of 2,5-dimethylpyrrole derivatives provide insights into their molecular packing?

A3: X-ray crystallographic studies of various N-substituted 2,5-dimethylpyrrole derivatives revealed that their molecular packings are primarily governed by C-H...π interactions. []

Q4: How does the reactivity of 2,5-dimethylpyrrole compare to pyrrole in electrophilic aromatic substitution reactions?

A4: 2,5-Dimethylpyrrole exhibits greater reactivity compared to unsubstituted pyrrole in electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl substituents. This effect is evident in the reaction with phenylsulfonyl chloride, where 2,5-dimethylpyrrole undergoes unexpected disubstitution at the C3 position. []

Q5: Can 2,5-dimethylpyrrole be used as a protecting group for primary amines?

A5: Yes, 2,5-dimethylpyrrole serves as an effective protecting group for primary amines. [, ] The reaction of primary amines with 2,5-hexanedione produces N-substituted 2,5-dimethylpyrroles, protecting the amine group from strong bases, nucleophiles, and harsh reaction conditions. [, ] Deprotection can be achieved under acidic conditions. [, ]

Q6: What is the significance of using microwave irradiation in the protection and deprotection of primary amines using 2,5-dimethylpyrrole?

A6: Employing microwave irradiation significantly accelerates both the protection and deprotection steps involving 2,5-dimethylpyrrole. [] This approach not only shortens reaction times but also enhances deprotection yields. [] Moreover, microwave-assisted deprotection with dilute hydrochloric acid in ethanol further improves reaction efficiency. []

Q7: How does 2,5-dimethylpyrrole react with quinones?

A7: The reaction of 2,5-dimethylpyrroles with various quinones, including 1,4-naphthoquinone and its derivatives, results in the formation of novel pyrrolylquinones. [] These reactions typically yield 3-(quinonyl)-2,5-dimethylpyrroles as the major products. []

Q8: Can 2,5-dimethylpyrrole participate in Diels-Alder reactions?

A8: While 2,5-dimethylpyrrole can act as a diene in Diels-Alder reactions, its reactivity depends on the dienophile. For instance, density functional theory (DFT) calculations revealed that while ethyl nitrosoacrylate readily undergoes a Diels-Alder reaction with 2,5-dimethylpyrrole, 1-(p-bromophenyl)nitrosoethylene favors a conjugate addition pathway. []

Q9: How does the photophysical behavior of 2,5-dimethylpyrrole differ from pyrrole?

A9: Unlike pyrrole, which exhibits ultrafast deactivation of its S1 (1B2 ππ) state via conical intersections, 2,5-dimethylpyrrole displays a broad and structured (1+1) resonance-enhanced multiphoton ionization (REMPI) spectrum attributed to vibronic transitions to its S1 (1B2 ππ) state. [] This difference arises from the methyl substitution in 2,5-dimethylpyrrole, influencing its excited state dynamics. []

Q10: What is the significance of the observed ultrafast relaxation of the S1 (1)πσ* state in 2,5-dimethylpyrrole?

A10: Time-resolved studies have shown that the S1 (1πσ*) state of 2,5-dimethylpyrrole, which is dissociative along the N-H bond, has a lifetime of approximately 55 fs, irrespective of the vibrational excitation. [] This ultrafast relaxation, faster than that observed in pyrrole, suggests that 2,5-dimethylpyrrole reaches the dissociative region of the potential energy surface without encountering a significant barrier. []

Q11: What role do methyl torsional motions play in the photochemistry of 2,5-dimethylpyrrole?

A11: Methyl torsional motions contribute to the vibronic coupling that enhances the S1(1A2 πσ*) ← S0 absorption in 2,5-dimethylpyrrole, particularly at wavelengths longer than 250 nm. [] These torsional motions facilitate access to a higher density of vibrational levels in the excited state, influencing the subsequent dissociation dynamics. []

Q12: What are some potential applications of 2,5-dimethylpyrrole derivatives in medicinal chemistry?

A12: N-substituted 2,5-dimethylpyrrole derivatives have shown promising activity as:

  • Anthelmintics: Certain derivatives exhibit potent activity against parasitic worms. []
  • Antibacterials: Some derivatives demonstrate significant antibacterial activity against various bacterial strains. []
  • Antitubercular Agents: Derivatives incorporating structural features from known antitubercular drugs have displayed potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. []

Q13: How can 2,5-dimethylpyrrole be utilized in polymer chemistry?

A13: 2,5-Dimethylpyrrole has been successfully incorporated into polymer synthesis:

  • Poly(ε-lysine) Synthesis: Cyclic lysine monomers protected with 2,5-dimethylpyrrole undergo ring-opening polymerization, yielding well-defined polymers. [, ] Subsequent deprotection affords poly(ε-lysine), a biocompatible polymer with potential applications in various fields. [, ]
  • Amino-functionalized Polymers: The 2,5-dimethylpyrrole protecting group enables the synthesis of amino-functionalized polymers, such as poly(N-vinylcaprolactam), with tunable thermoresponsive properties. []

Q14: Does 2,5-dimethylpyrrole have any known applications in materials science?

A14: While direct applications of 2,5-dimethylpyrrole in materials science are limited, its derivatives, particularly pyrrolylquinones, hold potential as building blocks for organic electronic materials due to their interesting electronic properties.

Q15: How has computational chemistry been employed to study 2,5-dimethylpyrrole and its derivatives?

A15: Computational chemistry, particularly DFT calculations, has been instrumental in:

  • Understanding Reaction Mechanisms: DFT studies provided insights into the reaction pathways of 2,5-dimethylpyrrole with various reagents, such as nitrosoalkenes, explaining the observed product selectivity. [, ]
  • Predicting Spectroscopic Properties: Computational methods have been used to calculate vibrational frequencies and electronic transition energies, aiding in the interpretation of experimental spectroscopic data. [, ]
  • Investigating Cluster Formation: DFT calculations helped elucidate the structures and binding energies of self-aggregates and binary clusters of 2,5-dimethylpyrrole with other molecules, such as pyrrole. []

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